molecular formula C19H13ClN4O2 B4685918 8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4685918
M. Wt: 364.8 g/mol
InChI Key: BXPQQMVUQDWKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is an isoxazole-based quinolinecarboxamide that has been shown to exhibit potent biological activity. In

Mechanism of Action

The mechanism of action of 8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II, cyclin-dependent kinase 4, and protein kinase C. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biological activity, resulting in several biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity in a variety of biological assays, making it a valuable tool compound for scientific research. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of research could be to further elucidate its mechanism of action. Additionally, this compound could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Finally, future research could focus on developing derivatives of this compound with improved biological activity and reduced toxicity.

Scientific Research Applications

8-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit potent biological activity, making it a valuable compound for scientific research. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, this compound has been used as a tool compound to study the biological pathways that it affects.

properties

IUPAC Name

8-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c1-11-9-17(24-26-11)23-19(25)13-10-16(15-7-2-3-8-21-15)22-18-12(13)5-4-6-14(18)20/h2-10H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQQMVUQDWKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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